molecular formula C16H24N2O B5259215 1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one

1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one

Cat. No.: B5259215
M. Wt: 260.37 g/mol
InChI Key: VSTLEBBVUONCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one is a chemical compound with a molecular formula of C14H20N2O It is characterized by the presence of a diazepane ring, a phenyl group, and a butanone moiety

Preparation Methods

The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Formation of the Butanone Moiety: The butanone moiety is incorporated through a series of reactions, including oxidation and reduction steps.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent.

Comparison with Similar Compounds

1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:

    1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylethanone: This compound has a similar structure but differs in the length of the carbon chain.

    1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylpropan-1-one: Another similar compound with a different carbon chain length.

    1-(4-Methyl-1,4-diazepan-1-yl)-2-phenylpentan-1-one: This compound has a longer carbon chain compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-15(14-8-5-4-6-9-14)16(19)18-11-7-10-17(2)12-13-18/h4-6,8-9,15H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTLEBBVUONCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.